2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide
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Description
2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H22BrN5OS and its molecular weight is 448.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing literature, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features which include:
- A triazole ring , known for its diverse biological activities.
- A bromophenyl group , which enhances its interaction with biological targets.
- An allyl group , contributing to its reactivity and potential bioactivity.
The biological activities of triazole derivatives are often linked to their ability to interact with various biological targets. The proposed mechanisms for the compound include:
- Enzyme Inhibition : Triazoles are known to inhibit enzymes such as histone acetyltransferases (e.g., PCAF), which play critical roles in gene expression and regulation.
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Triazole derivatives have been shown to possess antimicrobial activity against both bacterial and fungal strains by disrupting cell wall synthesis or inhibiting key metabolic pathways .
Anticancer Activity
Several studies have evaluated the anticancer potential of triazole derivatives similar to the compound . For instance:
- A study reported that related triazole compounds exhibited significant cytotoxicity against the MCF7 breast cancer cell line, with IC50 values indicating potent activity .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 4.36 | MCF7 |
Compound B | 18.76 | MCF7 |
Antimicrobial Activity
Research has also highlighted the antimicrobial effects of triazole derivatives:
- Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Case Studies
- Case Study on Anticancer Screening : A study focused on synthesizing various triazole derivatives, including those with bromophenyl substitutions, demonstrated their efficacy against breast cancer cells through SRB assays. The findings indicated that modifications in the side chains significantly influenced their anticancer activity .
- Molecular Docking Studies : Molecular docking simulations have suggested that these compounds bind effectively to target proteins involved in cancer progression and microbial resistance, providing insights into their potential therapeutic applications .
Properties
Molecular Formula |
C19H22BrN5OS |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C19H22BrN5OS/c1-5-10-25-17(14-6-8-15(20)9-7-14)23-24-18(25)27-11-16(26)22-19(4,12-21)13(2)3/h5-9,13H,1,10-11H2,2-4H3,(H,22,26) |
InChI Key |
RETULHDUBXAJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC=C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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